An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-chloro-5-nitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-chloro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1-Bromo-3-chloro-5-nitrobenzene (CAS No: 219817-43-3). This polysubstituted aromatic compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] This document consolidates key data, presents a detailed experimental protocol for its synthesis, and utilizes visualizations to illustrate its chemical logic and preparation workflow.
Physicochemical Properties
1-Bromo-3-chloro-5-nitrobenzene is a yellow crystalline solid with a pungent odor.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol (B145695) and dimethylformamide.[1] The compound is reported to be sensitive to light, heat, and oxygen, necessitating storage in a dry, room-temperature environment, sealed from light and air.[2]
The key physicochemical data for 1-Bromo-3-chloro-5-nitrobenzene are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClNO₂ | [2][3][4][5][6] |
| Molecular Weight | 236.45 g/mol | [3][4][5][7] |
| Melting Point | 81.2 °C | [2][3][5] |
| Boiling Point | 268.8 ± 20.0 °C (Predicted) at 760 mmHg | [3][5] |
| Density | 1.827 ± 0.06 g/cm³ (Predicted) | [5] |
| Flash Point | 116.4 ± 21.8 °C | [3] |
| Vapor Pressure | 0.012 mmHg at 25°C | [2][3] |
| Refractive Index | 1.619 | [2][3] |
| Solubility | Sparingly soluble in water; soluble in ethanol, dimethylformamide. | [1][6] |
| XLogP3 | 3.2 | [2][3][4] |
| Topological Polar Surface Area | 45.8 Ų | [4][6] |
| Hydrogen Bond Acceptor Count | 2 | [2][3][4][6] |
Synthesis and Reactivity
The synthesis of 1-Bromo-3-chloro-5-nitrobenzene is typically achieved through the electrophilic aromatic substitution, specifically the nitration of 3-bromo-5-chlorobenzene. The reactivity of the benzene (B151609) ring is influenced by the attached functional groups. Both bromine and chlorine are deactivating yet ortho-, para-directing substituents. The nitro group is a strong deactivating and meta-directing group.[1] This interplay of electronic effects governs the regioselectivity of substitution reactions.
Below is a diagram illustrating the logical relationship of the directing effects of the substituents on the precursor, 1-bromo-3-chlorobenzene, for electrophilic nitration.
Experimental Protocols
Synthesis of 1-Bromo-3-chloro-5-nitrobenzene via Nitration
This protocol describes a general method for the nitration of 3-bromo-5-chlorobenzene.
Materials and Reagents:
-
3-bromo-5-chlorobenzene
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Deionized water
-
Suitable organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Round-bottom flask
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Stirring apparatus
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar amount of concentrated nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature is maintained below 10°C.
-
Reaction Setup: In a separate round-bottom flask, dissolve 3-bromo-5-chlorobenzene in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture to the solution of 3-bromo-5-chlorobenzene dropwise using a dropping funnel. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified time, followed by stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The crude product should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1-Bromo-3-chloro-5-nitrobenzene.
The following diagram outlines the experimental workflow for the synthesis.
Safety Information
1-Bromo-3-chloro-5-nitrobenzene is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin, eye, and respiratory tract irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8] All manipulations should be carried out in a well-ventilated fume hood.[8] Avoid exposure to heat, flames, and sparks, and keep away from oxidizing agents.[8] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
As a chemical intermediate, 1-Bromo-3-chloro-5-nitrobenzene is utilized in the synthesis of more complex molecules.[6] The presence of three distinct functional groups (bromo, chloro, and nitro) on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile starting material for producing dyes, pesticides, and pharmaceuticals. Its utility in drug development stems from its role as a scaffold to which other functional groups can be added to create novel bioactive compounds.
References
- 1. 1-Bromo-3-chloro-5-nitrobenzene | 219817-43-3 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. 1-Bromo-3-chloro-5-nitrobenzene | C6H3BrClNO2 | CID 17839838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-BROMO-3-CHLORO-5-NITROBENZENE CAS#: 219817-43-3 [m.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 1-Bromo-3-chloro-5-nitrobenzene | CAS#:219817-43-3 | Chemsrc [chemsrc.com]
